2-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid
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Overview
Description
2-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a phenyl ring substituted with bromine and fluorine atoms, making it a derivative of phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-bromo-3-fluoroaniline.
Protection of Amino Group: The amino group of 4-bromo-3-fluoroaniline is protected using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group.
Formation of Intermediate: The protected aniline is then subjected to a Friedel-Crafts acylation reaction with acryloyl chloride to form the corresponding acylated intermediate.
Reduction: The acylated intermediate is reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the protected amino alcohol.
Deprotection: The protecting group is removed under acidic conditions to obtain the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxo derivatives
Reduction: Reduced amino alcohols
Substitution: Substituted phenyl derivatives
Scientific Research Applications
2-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of bromine and fluorine atoms enhances its binding affinity and specificity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(4-fluorophenyl)propanoic acid
- 2-Amino-3-(4-bromophenyl)propanoic acid
- 2-Amino-3-(4-chloro-3-fluorophenyl)propanoic acid
Uniqueness
2-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This dual substitution imparts distinct chemical and biological properties, making it a compound of interest for various research and industrial applications.
Properties
Molecular Formula |
C9H9BrFNO2 |
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Molecular Weight |
262.08 g/mol |
IUPAC Name |
2-amino-3-(4-bromo-3-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9BrFNO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) |
InChI Key |
KNQZVZHVJCIMTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)F)Br |
Origin of Product |
United States |
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